molecular formula C16H16N2O3 B11098742 Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone

Furan-2-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11098742
M. Wt: 284.31 g/mol
InChI Key: NUUQCVDWILLBPD-UHFFFAOYSA-N
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Description

(4-Benzoylpiperazino)(2-furyl)methanone is a compound that combines a benzoyl group, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzoylpiperazino)(2-furyl)methanone typically involves the reaction of 4-benzoylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylpiperazino)(2-furyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-benzoylpiperazino)(2-furyl)methanone involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzoylpiperazino)(2-furyl)methanone is unique due to the combination of its benzoyl, piperazine, and furan moieties, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C16H16N2O3/c19-15(13-5-2-1-3-6-13)17-8-10-18(11-9-17)16(20)14-7-4-12-21-14/h1-7,12H,8-11H2

InChI Key

NUUQCVDWILLBPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

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